![molecular formula C17H21ClN6O2 B2944578 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 370573-79-8](/img/structure/B2944578.png)
7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H21ClN6O2 and its molecular weight is 376.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound is part of a broader class of chemicals studied for their potential therapeutic applications, particularly in oncology and pharmacology. For instance, compounds structurally related to the query have been synthesized and tested for cytotoxic activities against various cancer cell lines. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating the dimethylaminoethyl moiety, and found potent cytotoxicity in several models, including murine P388 leukemia and human Jurkat leukemia cell lines, with some compounds showing curative potential in mouse models of colon tumors (Deady et al., 2003).
Pharmacological Evaluation
Further, derivatives of purine-2,6-dione, structurally similar to the query compound, have been investigated for their receptor affinity and pharmacological properties. These studies aim at chemical diversification to identify potent ligands for receptors implicated in psychiatric disorders, demonstrating the compound's relevance in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
Another study focused on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, derived from reactions involving compounds with the dimethylaminoethyl moiety. These compounds exhibited antitumor activity against P388 leukemia and were examined for their vascular relaxing effects, though without potent activity in the latter domain (Ueda et al., 1987).
Central Nervous System Delivery
Research into lipophilic, acid-stable prodrugs activated by adenosine deaminase for central nervous system delivery includes derivatives with structural similarities to the compound of interest. These efforts are directed at enhancing blood-brain barrier penetration and subsequently producing active anti-HIV agents, demonstrating the compound’s potential in developing treatments targeting the central nervous system (Driscoll et al., 1995).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZYNATRXYXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
370573-79-8 |
Source
|
Record name | 7-(2-CHLOROBENZYL)-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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